molecular formula C13H13N3O3S B3736509 4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one

4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one

Cat. No.: B3736509
M. Wt: 291.33 g/mol
InChI Key: XJOKDYYZHIJEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused with a thiazepine ring, and it possesses hydroxyl groups on the phenyl ring, which contribute to its reactivity and biological properties.

Preparation Methods

The synthesis of 4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one can be achieved through multi-component reactions. One efficient method involves the use of a solid acid catalyst functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid. This catalyst facilitates the one-pot three-component condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid in water, resulting in good to excellent yields . Another method employs l-proline as a catalyst in a multi-component reaction, which has been shown to be mild and efficient .

Chemical Reactions Analysis

4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with biological targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by binding to specific enzymes or receptors, disrupting normal cellular functions. The exact molecular targets and pathways involved are still under investigation, but the presence of hydroxyl groups and the fused ring system are thought to play a crucial role in its biological activity.

Comparison with Similar Compounds

Similar compounds to 4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one include other pyrazolo[3,4-e][1,4]thiazepine derivatives These compounds share the same core structure but differ in the substituents attached to the rings For example, compounds with different alkyl or aryl groups on the pyrazole or thiazepine rings may exhibit varying biological activities and properties

Properties

IUPAC Name

4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-6-11-12(7-2-3-8(17)9(18)4-7)20-5-10(19)14-13(11)16-15-6/h2-4,12,17-18H,5H2,1H3,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOKDYYZHIJEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(SCC(=O)NC2=NN1)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one
Reactant of Route 2
4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one
Reactant of Route 3
4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one
Reactant of Route 4
4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one
Reactant of Route 5
4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one
Reactant of Route 6
4-(3,4-dihydroxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.